molecular formula C15H12N2O2 B13887702 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione

2-(4-Amino-2-methylphenyl)isoindole-1,3-dione

Cat. No.: B13887702
M. Wt: 252.27 g/mol
InChI Key: LHSIWXDRCPYCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their diverse biological and pharmaceutical applications. The structure of this compound consists of an isoindole-1,3-dione core with a 4-amino-2-methylphenyl substituent, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine. One common method is the reaction of phthalic anhydride with 4-amino-2-methylaniline under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, isoindoline derivatives, and various substituted isoindole-1,3-diones.

Scientific Research Applications

2-(4-Amino-2-methylphenyl)isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and anti-inflammatory agent.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs. Additionally, the compound can inhibit the aggregation of β-amyloid protein, suggesting its potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-amino-2-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,16H2,1H3

InChI Key

LHSIWXDRCPYCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.